Crystal Density and Tape Width Modulation: FMe-BIT vs. 5-F-BIT
The introduction of a 6-methyl group into the 5-fluoro-substituted benzimidazole-2-thione scaffold significantly alters crystal packing. FMe-BIT (5-F, 6-Me) exhibits a lower calculated crystal density (1.295 g cm⁻³) compared to its des-methyl analog 5-F-BIT (1.50 g cm⁻³), as determined by single-crystal X-ray diffraction at 100 K . Additionally, the a-axis length, which defines the tape width in the stepped hydrogen-bonded architecture, is expanded in FMe-BIT relative to 5-F-BIT, reflecting the steric demand of the methyl group .
| Evidence Dimension | Crystal density and unit cell expansion |
|---|---|
| Target Compound Data | ρcalc = 1.295 g cm⁻³; tape width expanded along a-axis (monoclinic, P2₁, a = 5.3410 Å) |
| Comparator Or Baseline | 5-F-BIT (5-fluoro-1H-benzo[d]imidazole-2(3H)-thione): ρcalc = 1.50 g cm⁻³; smaller unit cell, no methyl group |
| Quantified Difference | Density reduction of ~0.205 g cm⁻³ (approximately -13.7%); a-axis elongation and cell volume increase |
| Conditions | Single-crystal X-ray diffraction at 100 K (Mo Kα radiation); CIF data refined for both compounds |
Why This Matters
Lower density impacts dissolution kinetics and tableting properties, while widened tape architecture affects intermolecular interactions crucial for co-crystal design and materials engineering.
